molecular formula C10H12ClNO B2670052 N-(4-Chlorobenzyl)oxetan-3-amine CAS No. 1340248-48-7

N-(4-Chlorobenzyl)oxetan-3-amine

Cat. No.: B2670052
CAS No.: 1340248-48-7
M. Wt: 197.66
InChI Key: KIVUAOMZENFUPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorobenzyl)oxetan-3-amine typically involves the reaction of 4-chlorobenzylamine with an oxetane derivative under specific conditions. One common method is the nucleophilic substitution reaction where 4-chlorobenzylamine reacts with oxetan-3-one in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorobenzyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while reduction may produce various amine derivatives .

Scientific Research Applications

N-(4-Chlorobenzyl)oxetan-3-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorobenzyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring and the 4-chlorobenzyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)oxetan-3-amine
  • N-(4-Bromobenzyl)oxetan-3-amine
  • N-(4-Methylbenzyl)oxetan-3-amine

Uniqueness

N-(4-Chlorobenzyl)oxetan-3-amine is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]oxetan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVUAOMZENFUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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